molecular formula C12H18N2O.1.5C4H4O4 B097886 Oxotremorine sesquifumarate CAS No. 17360-35-9

Oxotremorine sesquifumarate

Cat. No. B097886
CAS RN: 17360-35-9
M. Wt: 760.8 g/mol
InChI Key: WLYYOFJEBGHKEC-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmacological Properties

Oxotremorine sesquifumarate is a muscarinic agent with a unique structure and pharmacological profile. It is a metabolite of tremorine and has been shown to be as potent as acetylcholine in its muscarinic actions, without any nicotinic activity. This specificity is due to its stimulation of postganglionic cholinergic receptors . The pharmacological properties of oxotremorine and its analogs, including agonists, partial agonists, and antagonists, have been extensively studied, revealing their potent and highly specific central actions .

Synthesis Analysis

The synthesis of oxotremorine involves creating a compound that is structurally different from other muscarinic stimulants. Unlike other potent muscarinic agonists that possess a trimethylammonium group, oxotremorine is a tertiary amine and contains an acetylenic bond where other strong muscarinic agents typically have an oxygen atom .

Molecular Structure Analysis

The molecular structure of oxotremorine has been analyzed using extended Huckel molecular orbital theory, which shows that the molecule has a flexible conformation. The two rings of oxotremorine and the rotation of the lactone ring are comparatively free, allowing the quaternary nitrogen, the triple bond, and the carbonyl oxygen to assume a similar relationship to the muscarinic pharmacophore .

Chemical Reactions Analysis

Oxotremorine interacts with the body's systems in various ways. It causes a pressor response in conscious rats, which is associated with an increase in circulating catecholamines. This effect is mediated through both reflex mechanisms via baroreceptors and direct stimulation of muscarinic receptors in the central nervous system . Additionally, oxotremorine has been found to increase the concentration of homovanillic acid in the striatum of rats, suggesting a direct action on muscarinic receptors in dopamine neurons .

Physical and Chemical Properties Analysis

The crystal and molecular structure of oxotremorine sesquioxalate has been determined, providing insights into its physical and chemical properties. The tertiary amine structure and the presence of an acetylenic bond contribute to its potency as a muscarinic agent . The behavioral effects of oxotremorine in mice, such as hypothermia, akinesia, and tremors, have been used as a screening test, further demonstrating its significant pharmacological activity .

Scientific Research Applications

  • Neuroscience and Neurodegenerative Disorders

    • Oxotremorine sesquifumarate is an agonist of muscarinic acetylcholine receptors (mAChRs). It binds to M1, M2, M3, and M4 mAChRs .
    • It inhibits acetylcholine (ACh) release in rat cerebral cortical slices when used at a concentration of 10 µM, an effect that can be reversed by the non-selective mAChR antagonist atropine .
    • This compound has been used in neuroscience research to study the role of mAChRs in various neurological processes and disorders .
  • Parkinson’s Disease Research

    • Oxotremorine sesquifumarate has been used to induce parkinsonian symptoms as a model of Parkinson’s disease in mice .
    • This allows researchers to study the pathophysiology of Parkinson’s disease and test potential therapeutic interventions .
  • Pain Research

    • Oxotremorine sesquifumarate induces analgesia in the hot plate test in mice when administered at a dose of 0.5 mg/kg .
    • This suggests that it may have potential applications in pain research and the development of analgesic drugs .
  • Muscle Contraction Studies

    • Oxotremorine sesquifumarate has been used in studies related to muscle contraction . It can produce a paralytic effect on twitch responses of rat diaphragm in vitro to direct and indirect stimulation .
  • Analgesia Research

    • In addition to its use in pain research mentioned earlier, Oxotremorine sesquifumarate has been found to induce analgesia in the hot plate test in mice when administered at a dose of 0.5 mg/kg . This suggests that it may have potential applications in the development of analgesic drugs .
  • Memory and Learning Studies

    • Oxotremorine sesquifumarate has been used in studies related to memory and learning . The pre-test administration of beta-endorphin (0.05 microgram/mouse), oxotremorine sesquifumarate (5.0 micrograms/mouse), or beta-endorphin plus oxotremorine enhanced retention test performance of a conditioned emotional response in mice .

Safety And Hazards

Oxotremorine sesquifumarate is classified as acutely toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe the dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYYOFJEBGHKEC-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1)CC#CCN2C(=O)CCC2.C1CN(CC1)CC#CCN2C(=O)CCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017212
Record name Oxotremorine Sesquifumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxotremorine sesquifumarate

CAS RN

17360-35-9
Record name Oxotremorine sesquifumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxotremorine Sesquifumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1-[4-(pyrrolidin-1-yl)but-2-ynyl]pyrrolidin-2-one] trifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxotremorine sesquifumarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxotremorine sesquifumarate
Reactant of Route 3
Oxotremorine sesquifumarate
Reactant of Route 4
Reactant of Route 4
Oxotremorine sesquifumarate
Reactant of Route 5
Reactant of Route 5
Oxotremorine sesquifumarate
Reactant of Route 6
Reactant of Route 6
Oxotremorine sesquifumarate

Citations

For This Compound
558
Citations
LB Rosenberger, HI Yamamura… - Journal of Biological …, 1980 - researchgate.net
… /or the guanyl nucleotides (1 PM) were added to a 50 nm Tris-HC1 buffer to detect changes of binding affinity for both the muscarinic cholinergic agonist, oxotremorine sesquifumarate, …
Number of citations: 172 www.researchgate.net
WE Pratt, K Blackstone - Behavioural brain research, 2009 - Elsevier
… Acb treatment with the M2-preferring muscarinic agonist oxotremorine sesquifumarate decreases rat chow intake during a 2 h feeding session. Left panels depict locations of injection …
Number of citations: 40 www.sciencedirect.com
JR Martin, DH Overstreet, P Driscoll, K Bättig - Psychopharmacology, 1981 - Springer
… Seven of eight RLA/Verh rats injected with 0.8 mg/kg oxotremorine sesquifumarate and one of eight RLA/Verh rats injected with 0.4 mg/kg oxotremorine sesquifumarate exhibited …
Number of citations: 35 link.springer.com
JR Martin, A Fuchs, J Harting - Neurobiology of aging, 1985 - Elsevier
… Injection of 1.5 mg/kg BW apomorphine HCI or 1.0 mg/kg BW oxotremorine sesquifumarate produced comparable maximal hypothermic responses in adult and senescent rats. However…
Number of citations: 7 www.sciencedirect.com
IL Natoff - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… A dose-mortality curve to intravenously injected oxotremorine sesquifumarate (Aldrich … by atropine subhate against the lethal eflects of oxotremorine sesquifumarate (30 mg/kg iv) …
Number of citations: 3 academic.oup.com
M Menon, WG Clark, D Aures - Pharmacological Research …, 1971 - Elsevier
The influence of tremorine and oxotremorine on the histamine level of whole brain of rats was re-evaluated. It was found that even toxic doses of tremorine did not alter brain histamine …
Number of citations: 1 www.sciencedirect.com
JD Brioni, I Izquierdo - Behavioral and neural biology, 1988 - europepmc.org
The pre-test administration of beta-endorphin (0.05 microgram/mouse), oxotremorine sesquifumarate (5.0 micrograms/mouse), or beta-endorphin plus oxotremorine enhanced retention …
Number of citations: 20 europepmc.org
PP Rowell, KA Volk, J Li, ME Bickford - Neuroscience, 2003 - Elsevier
… 2, bar D) the effect of the M2-selective agonist, oxotremorine·sesquifumarate, was determined. As shown in Fig. 4, oxotremorine·sesquifumarate significantly decreased the S2/S1 ratio …
Number of citations: 25 www.sciencedirect.com
FA Kullmann, D Artim, J Beckel… - American Journal …, 2008 - journals.physiology.org
… In these experiments, oxotremorine sesquifumarate salt (OxoS) was used instead of OxoM because OxoM interfered with the assay. Pooled data are from a minimum of three cultures. …
Number of citations: 106 journals.physiology.org
JR Martin, P Driscoll, C Gentsch - Psychopharmacology, 1984 - Springer
… Oxotremorine (MW 206.3) represents 54% of the weight of the compound oxotremorine sesquifumarate (MW 380.4). The muscarinic antagonists scopolamine hydrobromide (SCO; …
Number of citations: 23 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.